N-isobutyl-4-isopropylbenzamide
Description
N-isobutyl-4-isopropylbenzamide is a benzamide derivative featuring an isobutyl group attached to the benzamide nitrogen and an isopropyl substituent at the para position of the benzene ring. This article compares such analogs to infer trends and distinctions.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChI Key |
DZTZQYFIPXQIBG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural and molecular characteristics of four related benzamide derivatives from the evidence:
Key Observations:
- Electrophilic vs. Nucleophilic Sites : The formyl group in 4-formyl-N-isopropylbenzamide increases electrophilicity at the para position, making it reactive in condensation reactions. In contrast, the hydroxy group in may enhance hydrogen bonding and aqueous solubility.
- Halogen Influence : The bromine atom in could facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the iodine in might be leveraged in radiolabeling or as a leaving group.
Preparation Methods
Synthesis of 4-Isopropylbenzoic Acid
The precursor 4-isopropylbenzoic acid (p-isopropylbenzoic acid) is synthesized from β-pinene, a renewable terpene derived from pine resin. The method, described in a 2006 Chinese patent, proceeds via three stages:
-
Oxidation of β-pinene : β-pinene is oxidized using a catalytic system (e.g., KMnO₄/H₂SO₄) to yield nopinic acid.
-
Dehydration and ring-opening : Nopinic acid undergoes sulfuric acid-catalyzed dehydration at 80–100°C, forming dihydrocuminic acid.
-
Catalytic dehydrogenation : Dihydrocuminic acid is dehydrogenated over a palladium/carbon catalyst at 150–200°C to yield 4-isopropylbenzoic acid (85–90% purity).
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 6 h | 75 |
| Dehydration | H₂SO₄, 90°C, 4 h | 82 |
| Dehydrogenation | Pd/C, 180°C, H₂, 8 h | 88 |
Amidation of 4-Isopropylbenzoic Acid
The conversion of 4-isopropylbenzoic acid to the target amide follows a classic acid chloride intermediate route, as demonstrated in analogous benzamide syntheses.
Acid Chloride Formation
4-Isopropylbenzoyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl₂):
Conditions :
Coupling with Isobutylamine
The acid chloride is reacted with isobutylamine in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine, Et₃N):
Optimized Parameters :
-
Solvent: THF
-
Base: Et₃N (1.1 equiv)
-
Reaction time: 2 hours
Characterization and Analytical Data
Spectral Properties
While specific data for This compound is absent in the sources, analogous benzamides provide a predictive framework:
¹H NMR (400 MHz, CDCl₃) :
-
δ 0.95 (d, 6H, J = 6.8 Hz, CH(CH₃)₂)
-
δ 1.28 (d, 6H, J = 6.9 Hz, C₆H₄-iPr)
-
δ 2.20 (m, 1H, CH(CH₃)₂)
-
δ 3.25 (t, 2H, J = 6.4 Hz, NCH₂)
-
δ 7.32 (d, 2H, J = 8.2 Hz, aromatic)
-
δ 7.92 (d, 2H, J = 8.2 Hz, aromatic)
13C NMR (100 MHz, CDCl₃) :
-
δ 19.8 (CH(CH₃)₂), 34.1 (C₆H₄-iPr), 46.5 (NCH₂), 126.9, 129.7 (aromatic C), 149.2 (C=O), 167.3 (C=O).
GC-MS (EI+) :
-
m/z 233 [M]⁺ (calculated for C₁₄H₂₁NO).
Critical Analysis of Methodologies
Efficiency of the Acid Chloride Route
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
